molecular formula C18H19Cl2N3O B3897505 (Z)-1-(3,4-Dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-YL]methanimine

(Z)-1-(3,4-Dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-YL]methanimine

Cat. No.: B3897505
M. Wt: 364.3 g/mol
InChI Key: ZOQOZUCGTQVCQN-BKUYFWCQSA-N
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Description

(Z)-1-(3,4-Dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-YL]methanimine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

(Z)-1-(3,4-dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O/c1-24-18-5-3-2-4-17(18)22-8-10-23(11-9-22)21-13-14-6-7-15(19)16(20)12-14/h2-7,12-13H,8-11H2,1H3/b21-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQOZUCGTQVCQN-BKUYFWCQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(3,4-Dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-YL]methanimine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and dihalides.

    Substitution Reactions: The 3,4-dichlorophenyl group and the 2-methoxyphenyl group are introduced through nucleophilic substitution reactions.

    Formation of the Methanimine Linkage: The final step involves the formation of the methanimine linkage through a condensation reaction between the piperazine derivative and an aldehyde.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions may target the methanimine linkage, converting it to an amine.

    Substitution: The aromatic rings may undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-(3,4-Dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-YL]methanimine is studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, piperazine derivatives are often explored for their potential therapeutic effects, including antimicrobial, antipsychotic, and anti-inflammatory activities.

Industry

In industry, this compound may be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-1-(3,4-Dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-YL]methanimine would depend on its specific biological target. Generally, piperazine derivatives may interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-1-(3,4-Dichlorophenyl)-N-[4-(2-chlorophenyl)piperazin-1-YL]methanimine
  • (Z)-1-(3,4-Dichlorophenyl)-N-[4-(2-ethoxyphenyl)piperazin-1-YL]methanimine

Uniqueness

The uniqueness of (Z)-1-(3,4-Dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-YL]methanimine lies in its specific substitution pattern, which may confer distinct pharmacological properties compared to other piperazine derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-1-(3,4-Dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-YL]methanimine
Reactant of Route 2
(Z)-1-(3,4-Dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-YL]methanimine

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